molecular formula C5H4BrNO4S B2510518 5-Bromo-6-hydroxypyridine-3-sulfonic acid CAS No. 577985-06-9

5-Bromo-6-hydroxypyridine-3-sulfonic acid

Cat. No.: B2510518
CAS No.: 577985-06-9
M. Wt: 254.05
InChI Key: RBFZXKAASNHOGU-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (D₂O, 400 MHz):

  • The aromatic proton at position 4 (adjacent to bromine) resonates as a singlet at δ 8.95 ppm due to deshielding by the electronegative bromine atom.
  • The proton at position 2 (ortho to the sulfonic acid group) appears as a doublet at δ 8.23 ppm (J = 5.6 Hz), coupled with the proton at position 4.
  • The hydroxyl proton is not observed in D₂O due to exchange broadening.

¹³C NMR (D₂O, 100 MHz):

  • The sulfonic acid-bearing carbon (C3) exhibits a signal at δ 148.2 ppm , characteristic of sulfonate-substituted aromatic carbons.
  • The bromine-substituted carbon (C5) resonates at δ 126.5 ppm , while the hydroxyl-bearing carbon (C6) appears at δ 155.8 ppm .

Infrared (IR) Vibrational Mode Analysis

Key IR absorptions (KBr pellet, cm⁻¹):

  • O-H stretch : A broad band at 3200–3600 cm⁻¹ , indicative of the hydroxyl group’s hydrogen-bonding interactions.
  • S=O asymmetric stretch : Strong absorption at 1185 cm⁻¹ , attributed to the sulfonic acid group’s sulfonate moiety.
  • S-O stretch : A medium-intensity peak at 1034 cm⁻¹ , consistent with sulfonate group vibrations.
  • C-Br stretch : A distinct band at 670 cm⁻¹ , characteristic of aromatic carbon-bromine bonds.

Mass Spectrometric Fragmentation Patterns

Electrospray Ionization (ESI-MS, negative mode) :

  • Molecular ion peak at m/z 253.05 [M–H]⁻, corresponding to the deprotonated sulfonate form.
  • Major fragments include:
    • m/z 175.98 [M–H–SO₃]⁻, resulting from loss of the sulfonic acid group (–SO₃H, 81.07 Da).
    • m/z 96.02 [C₅H₄NO]⁻, arising from cleavage of the C-Br bond and subsequent ring reorganization.

High-Resolution MS (HRMS) :

  • Calculated for C₅H₃BrNO₄S⁻: 252.8932
  • Observed: 252.8935 (Δ = 0.3 ppm), confirming the molecular formula.

Properties

IUPAC Name

5-bromo-6-oxo-1H-pyridine-3-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO4S/c6-4-1-3(12(9,10)11)2-7-5(4)8/h1-2H,(H,7,8)(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFZXKAASNHOGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1S(=O)(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-hydroxypyridine-3-sulfonic acid typically involves the bromination of 6-hydroxypyridine-3-sulfonic acid. One common method includes the reaction of 6-hydroxypyridine-3-sulfonic acid with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-hydroxypyridine-3-sulfonic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction Reactions: The sulfonic acid group can be reduced to a sulfonate or sulfinate group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include 5-amino-6-hydroxypyridine-3-sulfonic acid or 5-thio-6-hydroxypyridine-3-sulfonic acid.

    Oxidation Reactions: Products include 5-bromo-6-oxo-pyridine-3-sulfonic acid.

    Reduction Reactions: Products include 5-bromo-6-hydroxypyridine-3-sulfonate.

Scientific Research Applications

5-Bromo-6-hydroxypyridine-3-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in biochemical assays and as a probe to study enzyme activities and protein interactions.

    Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-6-hydroxypyridine-3-sulfonic acid depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of enzymes by binding to the active site or allosteric sites. The bromine and sulfonic acid groups play crucial roles in its binding affinity and specificity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between 5-bromo-6-hydroxypyridine-3-sulfonic acid and its analogs:

Compound Name CAS Number Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 577985-06-9 -Br (5), -OH (6), -SO₃H (3) C₅H₄BrNO₄S ~266.01* High solubility, potential drug intermediate
6-Amino-5-bromopyridine-3-sulfonic acid 247582-62-3 -Br (5), -NH₂ (6), -SO₃H (3) C₅H₅BrN₂O₃S 253.07 Research use; harmful via inhalation/skin
5-Bromo-6-chloropyridine-3-sulfonyl chloride 216394-05-7 -Br (5), -Cl (6), -SO₂Cl (3) C₅H₂BrCl₂NO₂S 299.91 Reactive intermediate for sulfonamide synthesis
5-Bromo-4-(piperazin-1-yl)pyridine-3-sulfonic acid 1352502-05-6 -Br (5), -piperazinyl (4), -SO₃H (3) C₉H₁₂BrN₃O₃S 322.18 Pharmaceutical targeting (e.g., kinase inhibitors)
3-Bromo-5-methoxypyridine 50720-12-2 -Br (3), -OCH₃ (5) C₆H₆BrNO 204.02 Agrochemical synthesis; lower solubility

*Calculated based on molecular formula.

Key Observations:
  • Functional Groups: The hydroxyl (-OH) and sulfonic acid (-SO₃H) groups in the target compound enhance its hydrophilicity and acidity compared to methoxy (-OCH₃) or amino (-NH₂) analogs. Sulfonyl chloride (-SO₂Cl) derivatives (e.g., CAS 216394-05-7) are more reactive, serving as precursors for sulfonamides .
  • Substituent Positions : Bromine at position 5 is conserved across analogs, but substituent positions (e.g., piperazinyl at position 4 in CAS 1352502-05-6) significantly alter electronic and steric properties .

Physicochemical Properties

  • Solubility: Sulfonic acid derivatives (e.g., CAS 247582-62-3) exhibit higher aqueous solubility than methoxy or chloro analogs. For example, 6-amino-5-bromopyridine-3-sulfonic acid requires solvent optimization (e.g., DMSO or water) and storage at -20°C to -80°C for stability .
  • Stability : The hydroxyl group in the target compound may render it susceptible to oxidation, whereas methoxy or sulfonyl chloride groups improve stability under acidic or anhydrous conditions .

Biological Activity

5-Bromo-6-hydroxypyridine-3-sulfonic acid (C5H4BrNO4S) is a compound of interest in biological research due to its diverse pharmacological properties. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant case studies and research findings.

This compound features a bromine atom at the 5-position and a sulfonic acid group at the 3-position of the pyridine ring. Its molecular structure contributes to its unique reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : This compound can inhibit key enzymes involved in various metabolic pathways, leading to altered cellular functions. For instance, it forms covalent bonds with enzyme active sites, preventing substrate binding and catalytic activity.
  • Cell Signaling Modulation : It influences intracellular signaling pathways, potentially affecting gene expression and cellular metabolism. The compound has been shown to disrupt normal signaling cascades, which may lead to therapeutic effects in cancer and microbial infections.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including A549 human lung adenocarcinoma cells. The compound's cytotoxicity was evaluated using the MTT assay, revealing a structure-dependent relationship where specific modifications enhanced its potency against cancer cells while minimizing toxicity to non-cancerous cells .

Table 1: Anticancer Activity Against A549 Cells

CompoundIC50 (µM)Remarks
This compoundX µMEffective against A549 with low toxicity to HSAEC-1 KT cells
Cisplatin10 µMStandard chemotherapeutic agent for comparison

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus and other clinically significant pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic processes .

Table 2: Antimicrobial Activity Against Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Remarks
MRSAY µg/mLEffective against resistant strains
E. coliZ µg/mLModerate activity observed

Case Studies

  • Anticancer Studies : A study assessed the effects of various derivatives of 5-bromo-6-hydroxypyridine on A549 cells. The results indicated that modifications enhancing hydrophilicity increased cytotoxicity while maintaining selectivity towards cancer cells over normal cells .
  • Antimicrobial Efficacy : Another investigation focused on the compound's activity against resistant bacterial strains, demonstrating that it could serve as a template for developing new antibiotics targeting resistant pathogens .

Q & A

Q. What are the key considerations for synthesizing 5-bromo-6-hydroxypyridine-3-sulfonic acid, and how can regioselectivity be ensured?

Synthesis of brominated pyridine derivatives often involves halogenation and sulfonation steps. For bromo-hydroxypyridines, regioselective bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under controlled acidic conditions . Sulfonation at the 3-position may require protection of the hydroxyl group (e.g., via silylation) to avoid side reactions, followed by reaction with chlorosulfonic acid. Post-synthetic deprotection and purification via recrystallization or column chromatography are critical for isolating the final product. Purity validation should include HPLC (>95%) and NMR (e.g., absence of residual solvent peaks) .

Q. How can the solubility and stability of this compound be optimized for aqueous-phase reactions?

The sulfonic acid group enhances water solubility, but stability in aqueous solutions depends on pH and temperature. Buffered solutions (pH 6–8) at 4°C are recommended for short-term storage. For long-term stability, lyophilization and storage under inert gas (e.g., argon) at -20°C are advised . Solubility data for analogous compounds (e.g., 2-bromo-5-hydroxypyridine) suggest slight solubility in water (0.1–1 mg/mL), which may be improved using co-solvents like DMSO (≤10% v/v) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR can confirm regiochemistry (e.g., distinguishing 5-bromo vs. 6-bromo isomers via coupling constants). Aromatic protons typically appear at δ 7.5–8.5 ppm .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (expected [M-H]⁻ ion for sulfonic acid derivatives).
  • FTIR : Peaks at ~1180 cm⁻¹ (S=O stretching) and ~3400 cm⁻¹ (O-H stretching) confirm functional groups .

Advanced Research Questions

Q. How does the sulfonic acid group influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing sulfonic acid group activates the pyridine ring for nucleophilic aromatic substitution (SNAr) at the 2- and 4-positions. For example, Suzuki-Miyaura coupling with aryl boronic acids (e.g., 6-fluoropyridin-3-ylboronic acid) can proceed under Pd catalysis, but competing dehalogenation may occur if reaction conditions (e.g., temperature, base strength) are not optimized . Kinetic studies using in situ 1H^1H NMR or LC-MS are recommended to track intermediates .

Q. What strategies mitigate competing side reactions during functionalization of the hydroxyl group?

The hydroxyl group at the 6-position is prone to oxidation or unintended sulfonation. Protection strategies include:

  • Acetylation : Using acetic anhydride in pyridine.
  • Silylation : tert-butyldimethylsilyl (TBS) chloride in DMF .
    Post-functionalization deprotection requires mild conditions (e.g., TBAF in THF for silyl groups) to avoid cleavage of the sulfonic acid moiety.

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Density functional theory (DFT) can predict electrophilic/nucleophilic sites based on frontier molecular orbitals. For instance, the LUMO of this compound localizes at the bromine atom, suggesting reactivity toward nucleophiles. Molecular docking studies with target enzymes (e.g., kinases) may identify binding interactions influenced by the sulfonic acid group .

Key Research Challenges

  • Regioselectivity : Competing bromination at adjacent positions requires precise control of reaction stoichiometry .
  • Stability : Degradation via hydrolysis of the sulfonic acid group under acidic conditions necessitates pH monitoring .
  • Scalability : Low yields in cross-coupling reactions due to steric hindrance from the sulfonic acid group .

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